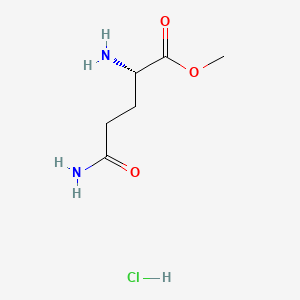

L-Glutamine methyl ester hydrochloride

Description

Overview of L-Glutamine Derivatives in Chemical and Biological Contexts

L-glutamine, the most abundant amino acid in the human body, plays a critical role in a myriad of physiological processes, including protein synthesis, nitrogen transport, and immune function. wikipedia.org Its involvement in cellular metabolism, particularly as a nitrogen donor for the synthesis of nucleotides and other amino acids, makes it a molecule of significant interest in biochemical and medical research. wikipedia.org

However, the inherent instability of L-glutamine in aqueous solutions presents challenges for its direct use in many experimental settings. This has led to the development of various L-glutamine derivatives to enhance stability, solubility, and bioavailability. chemimpex.com These derivatives are instrumental in a wide range of research applications, from investigating metabolic pathways to developing new therapeutic agents. chemimpex.comnih.gov For instance, N-acyl amino acid amides, a class of glutamine derivatives, have extensive applications in the food, cosmetic, and pharmaceutical industries. nih.gov Furthermore, derivatives of L-glutamic acid, a closely related amino acid, have been synthesized and evaluated for their potential as anticancer agents. nih.gov

Significance of Esterification in Amino Acid Research

Esterification is a fundamental chemical reaction in organic synthesis, and it holds particular importance in the context of amino acid research. aklectures.com The process involves the conversion of a carboxylic acid group into an ester. In the case of amino acids, this modification serves several crucial purposes.

Primarily, esterification is employed as a protective strategy for the carboxyl group. acs.orgwikipedia.org By converting the carboxylic acid to an ester, its reactivity is temporarily masked, allowing for selective chemical modifications at other functional groups within the amino acid, such as the amino group. wikipedia.org This is a cornerstone of peptide synthesis, where the controlled formation of peptide bonds is essential. uoa.gr The ester can be later removed through hydrolysis to regenerate the carboxylic acid.

Moreover, the esterification of amino acids can significantly alter their physical and chemical properties. For instance, amino acid esters often exhibit increased solubility in organic solvents, which is advantageous for various synthetic procedures. acs.org This modification can also influence the biological activity and transport of the amino acid, making ester derivatives valuable tools for studying cellular uptake and metabolism.

Role of L-Glutamine Methyl Ester Hydrochloride as a Research Intermediate

This compound stands out as a key research intermediate due to the strategic advantages conferred by its ester and hydrochloride forms. Its primary role is as a precursor in the synthesis of more complex molecules, particularly peptides. chemimpex.com The methyl ester group effectively protects the carboxylic acid functionality of glutamine, preventing it from participating in unwanted side reactions during peptide coupling. uoa.gr Once the desired peptide chain has been assembled, the methyl ester can be readily cleaved.

In addition to peptide synthesis, this compound is utilized in the development of novel compounds for pharmaceutical research. chemimpex.com It serves as a building block for creating derivatives that may exhibit therapeutic properties. For example, it has been used in the synthesis of L-iso-glutamine derivatives investigated for their potential as antitumor agents. researchgate.net

The hydrochloride salt form of the compound enhances its stability and handling properties, making it a reliable reagent in the laboratory. Researchers also use this compound in biochemical studies to investigate amino acid metabolism and transport. chemimpex.com By comparing the cellular effects of L-glutamine with its methyl ester derivative, scientists can gain insights into the specific mechanisms of glutamine utilization by cells.

Table 2: Applications of this compound in Research

| Research Area | Specific Application |

|---|---|

| Peptide Synthesis | Serves as a protected amino acid for the controlled formation of peptide bonds. uoa.gr |

| Pharmaceutical Development | Used as a starting material for the synthesis of potential drug candidates, including those targeting metabolic disorders. chemimpex.comnih.gov |

| Biochemical Research | Employed in studies of amino acid metabolism, protein synthesis, and cellular transport mechanisms. chemimpex.com |

| Synthesis of Derivatives | Acts as a precursor for creating various L-glutamine derivatives with modified properties and potential biological activities. researchgate.net |

This table is interactive. Click on the headers to sort.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYBXODOMJPMNO-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659610 | |

| Record name | Methyl L-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32668-14-7 | |

| Record name | Methyl L-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for L Glutamine Methyl Ester Hydrochloride and Its Derivatives

Esterification Reactions of L-Glutamine

Esterification is a fundamental reaction in organic chemistry used to convert carboxylic acids into esters. In the context of L-glutamine, this reaction specifically targets the carboxyl group to form L-Glutamine methyl ester.

Trimethylchlorosilane (TMSCl)-Methanol System for L-Glutamine Methyl Ester Hydrochloride Synthesis

A widely utilized and efficient method for preparing amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727). nih.govresearchgate.net This approach is favored for its mild reaction conditions and high yields. nih.gov

The general procedure involves suspending L-glutamine in methanol, followed by the slow addition of TMSCl. The mixture is stirred for a period of 12 to 24 hours. nih.govmdpi.com Upon completion, the product is isolated as the hydrochloride salt by rotary evaporation. mdpi.com Recrystallization from a solvent mixture like ethanol (B145695)/water can yield a pure product with yields reported to be in the range of 93–95%. For amino acids with poor solubility in methanol, the reaction time may be extended to 24 hours to improve the yield. nih.gov Generally, two equivalents of TMSCl are used for amino acids with a single carboxyl group. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | L-Glutamine, Methanol, Trimethylchlorosilane (TMSCl) | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Reaction Time | 12–24 hours | nih.gov |

| Yield | 93–95% |

The TMSCl-methanol system offers significant advantages due to its mild reaction conditions. nih.govresearchgate.net Conducting the reaction at room temperature prevents the decomposition of heat-sensitive functional groups within the amino acid structure. This method is not only convenient from an operational standpoint but also avoids the harsh conditions and tedious workup procedures associated with other methods, such as those using thionyl chloride or gaseous HCl. nih.govresearchgate.net Furthermore, this approach is compatible with a wide range of amino acids, including both natural and unnatural variants. nih.govmdpi.com

Sulfuric Acid-Catalyzed Esterification for this compound

An alternative method for the synthesis of this compound utilizes sulfuric acid as a catalyst. This method, while effective, generally results in lower yields compared to the TMSCl-methanol system.

In this procedure, L-glutamine is dissolved in methanol containing an equimolar amount of sulfuric acid. An additional catalytic amount of sulfuric acid (3–20 mol%) is then added, and the mixture is stirred at 30°C for one hour. Following the esterification, the sulfuric acid is neutralized with barium hydroxide (B78521), which forms an insoluble precipitate of barium sulfate (B86663) that can be filtered off. google.com The methanol is then distilled, and the resulting residue is recrystallized from a water/methanol mixture to afford the hydrochloride salt. The reported yield for this method is between 60–65%.

| Feature | TMSCl-Methanol System | Sulfuric Acid-Catalyzed Esterification | Reference |

|---|---|---|---|

| Catalyst | In situ generated HCl | Sulfuric Acid (H₂SO₄) | |

| Temperature | Room Temperature | 30°C | nih.gov |

| Reaction Time | 12–24 hours | 1 hour | nih.gov |

| Yield | 93–95% | 60–65% | |

| Workup | Rotary evaporation, recrystallization | Neutralization with Ba(OH)₂, filtration, distillation, recrystallization |

Neutralization and Purification Processes

Following the esterification of L-glutamine, the resulting product, this compound, requires careful neutralization and purification to isolate it from the reaction mixture. The hydrochloride salt form is often the direct product when using acid-catalyzed methods like the Fischer-Speier esterification or those employing thionyl chloride or trimethylchlorosilane (TMSCl), as these generate HCl in situ. mdpi.comnih.gov

The initial step in purification typically involves the removal of the solvent and any volatile reagents. This is commonly achieved by concentrating the reaction mixture under reduced pressure using a rotary evaporator. mdpi.comnih.gov The crude hydrochloride salt can then be purified.

A classic purification method is recrystallization. For this compound, a common solvent system for recrystallization is a mixture of ethanol and water. This process yields the pure product by separating it from impurities that remain dissolved in the solvent.

In instances where the free ester is required for subsequent reactions, a neutralization step is necessary. This involves treating the hydrochloride salt with a base to deprotonate the ammonium (B1175870) group. Common methods include:

Aqueous Base Wash: The salt is dissolved in an organic solvent, and a basic aqueous solution, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is added. researchgate.netscielo.br The free amino ester is then extracted into the organic layer, which is subsequently dried and concentrated. researchgate.net

Organic Bases: Triethylamine (B128534) (TEA) is frequently used in an organic solvent like methylene (B1212753) chloride or chloroform (B151607) to neutralize the HCl salt, forming triethylamine hydrochloride, which can often be removed by filtration. scielo.br

Alternative Reagents: For specific applications, other neutralizing agents such as morpholine (B109124) or propylene (B89431) oxide have been employed. researchgate.net In some syntheses where sulfuric acid is the catalyst, barium hydroxide [Ba(OH)₂] is used for neutralization, which has the advantage of forming barium sulfate (BaSO₄), an insoluble salt that can be easily removed by filtration. google.com

The table below summarizes common neutralization and purification techniques.

| Step | Method | Reagents/Solvents | Purpose | Reference(s) |

| Initial Isolation | Rotary Evaporation | N/A | Removal of solvent (e.g., methanol) and volatile reagents (e.g., excess TMSCl). | mdpi.comnih.gov |

| Neutralization | Aqueous Base | Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃) | To form the free amino ester for extraction into an organic solvent. | researchgate.netscielo.br |

| Neutralization | Organic Base | Triethylamine (TEA) in Chloroform or Methylene Chloride | To neutralize the hydrochloride salt in a non-aqueous system. | scielo.br |

| Neutralization | Metal Hydroxide | Barium Hydroxide (Ba(OH)₂) | To neutralize H₂SO₄ catalyst, forming an insoluble salt (BaSO₄) for easy removal. | google.com |

| Purification | Recrystallization | Ethanol/Water | To obtain the highly pure crystalline hydrochloride salt. |

Alternative Esterification Approaches for L-Glutamine Derivatives

Beyond the traditional Fischer-Speier method using mineral acids, several alternative approaches for the esterification of L-glutamine and other amino acids have been developed, often focusing on milder conditions, improved yields, and greater convenience.

One of the most effective and convenient methods involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This system generates HCl in situ to catalyze the esterification. mdpi.com It is considered advantageous over methods using thionyl chloride or gaseous HCl because it avoids highly toxic reagents and does not require strict temperature control, offering good to excellent yields. mdpi.comnih.gov

Another novel approach utilizes dimethyl carbonate (DMC) as a greener methylating agent. rsc.org This reaction is typically promoted by an acid catalyst, such as perchloric acid (HClO₄), at elevated temperatures. rsc.org

Microwave-assisted esterification has emerged as a technique to significantly reduce reaction times. scirp.org The high polarity of amino acids makes them suitable for microwave heating, which can lead to a "super-heating" effect where the solution's temperature exceeds that achievable by conventional heating, thus accelerating the reaction rate. scirp.org

Furthermore, enzymatic methods offer a green and highly specific alternative. While often used for resolution, enzymes can also be employed in synthesis. njit.edu For instance, lipases can catalyze esterification under mild conditions, though this often requires N-protection of the amino acid. acs.org

The table below compares various alternative esterification methods.

| Method | Key Reagents | Conditions | Advantages | Reference(s) |

| TMSCl/Methanol | Trimethylchlorosilane, Methanol | Room Temperature | Mild conditions, simple workup, high yields, convenient. | mdpi.comnih.gov |

| Dimethyl Carbonate (DMC) | Dimethyl Carbonate, Acid Catalyst (e.g., HClO₄) | Elevated Temperature | Greener reagent compared to traditional alkylating agents. | rsc.org |

| Microwave-Assisted Synthesis | Alcohol, Acid Catalyst (e.g., PTSA) | Microwave Irradiation | Rapid reaction times. | scirp.org |

| Enzymatic Esterification | Alcohol, Enzyme (e.g., Lipase) | Mild (often requires N-protection) | High specificity, environmentally friendly. | njit.eduacs.org |

| Diphenyldiazomethane | Diphenyldiazomethane, Dimethylformamide | 50°C | Used for the synthesis of specialized esters like the diphenylmethyl ester. | uoa.gr |

Considerations for Industrial-Scale Synthesis and Process Optimization

Scaling the synthesis of this compound from the laboratory to an industrial level introduces critical considerations regarding efficiency, cost, safety, and environmental impact. Industrial processes prioritize high yields, minimal reaction times, and simple purification procedures to be economically viable. google.comgoogle.com Historical synthetic routes for L-glutamine were often hampered by low yields, complex separation steps, and long reaction durations, making them unsuitable for large-scale production. google.comgoogle.com

A key objective in process optimization is to use raw materials that are readily available and inexpensive. The synthesis of L-glutamic acid-5-methyl ester, a related compound, has been optimized for industrial production by using sulfuric acid as a catalyst followed by neutralization with barium hydroxide, a process noted for its simplicity and low cost. google.com Another patented industrial process for L-glutamine involves the amidation of L-glutamic acid-γ-methyl ester in the presence of carbon disulfide, which prevents the formation of byproducts. google.com

Process optimization also focuses on reactor design, heat management, and reagent handling. The transition from batch processing to continuous manufacturing is a significant trend aimed at improving consistency and throughput.

Continuous flow chemistry offers a powerful solution for optimizing chemical syntheses, including amino acid esterification. By pumping reagents through a heated and pressurized tube or reactor, reaction times can be drastically reduced from hours to minutes. This approach has been successfully applied to the microwave-assisted esterification of amino acids, demonstrating a viable path from batch reactions to a scalable continuous flow process. scirp.org The improved heat and mass transfer in flow reactors allows for better control over reaction conditions, leading to higher yields and purity. This method is particularly advantageous for industrial applications as it enables safer handling of hazardous reagents and facilitates easier scale-up compared to traditional batch reactors. scirp.org

On an industrial scale, manual neutralization is impractical and can introduce variability. Automated neutralization systems are employed to ensure consistent and efficient processing. besttechnologyinc.com These systems typically consist of a tank equipped with pH sensors and a metering pump. besttechnologyinc.com When the acidic reaction mixture is transferred to the tank, the system automatically adds a neutralizing solution, such as sodium hydroxide, until a preset pH value is reached. besttechnologyinc.com This automation takes the guesswork out of the process, reduces human error, and minimizes handling of corrosive materials. besttechnologyinc.comcriver.com In the broader context of fully automated chemical synthesis, which aims to perform the entire process from reaction setup to purification robotically, neutralization is an integrated and computer-controlled step. sigmaaldrich.comwikipedia.org

Modern chemical manufacturing places a strong emphasis on "green chemistry" to minimize environmental impact. rsc.orgrsc.org For the synthesis of amino acid esters, this involves several strategies:

Green Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more environmentally benign alternatives is a key focus. rsc.org Ionic liquids have been explored as "green" solvents for amino acid ester synthesis, offering benefits such as low vapor pressure and potential for recycling. njit.edu Propylene carbonate has also been identified as a suitable green replacement for DMF in peptide synthesis. rsc.org

Atom Economy: Processes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Use of Renewable Resources: Research is ongoing into the production of amino acids from renewable biomass through chemocatalytic methods, which would provide a sustainable alternative to petroleum-based starting materials. rsc.org

Catalytic Reagents: Using catalysts instead of stoichiometric reagents reduces waste. The shift from older methods requiring large amounts of strong acids to more efficient catalytic systems like TMSCl aligns with green chemistry principles. nih.gov

Synthesis of Modified this compound Analogs

L-glutamine methyl ester serves as a versatile building block for the synthesis of various modified analogs, including peptides and other derivatives with unique properties.

One important application is in the synthesis of dipeptides. For example, the dipeptide L-alanyl-L-glutamine can be produced enzymatically using L-alanine methyl ester hydrochloride and L-glutamine as substrates. nih.gov In this process, an α-amino acid ester acyltransferase enzyme catalyzes the formation of the peptide bond, achieving a molar yield of 67% in 40 minutes under optimized conditions. nih.gov

The synthesis of theanine (γ-glutamylethylamide) , an amino acid analog found in green tea, can be accomplished using glutamic acid γ-methyl ester as a substrate. researchgate.net This enzymatic reaction, catalyzed by γ-glutamyltranspeptidase (GGT), is reportedly more efficient than using glutamine as the starting material. researchgate.net

Modifications to the ester group itself can also be made. The diphenylmethyl ester of L-glutamine has been synthesized by reacting the naphthalene-2-sulphonate salt of L-glutamine with diphenyldiazomethane in dimethylformamide. uoa.gr This protecting group is useful in peptide chemistry. Similarly, derivatives of the closely related L-glutamic acid, such as the γ-phenacyl ester , have been prepared, which can then be used in further synthetic steps. uoa.gr

Another class of analogs is hydrazides. L-glutamyl hydrazide can be synthesized by the direct reaction of L-glutamic acid-γ-methyl ester with hydrazine (B178648) hydrate. google.com This intermediate can then be used in subsequent reactions, such as reduction with Raney nickel to produce L-glutamine. google.com

The table below provides examples of synthesized analogs.

| Analog Name | Starting Material(s) | Key Reagent/Enzyme | Type of Modification | Reference(s) |

| L-Alanyl-L-glutamine | L-Alanine methyl ester HCl, L-Glutamine | α-Amino acid ester acyltransferase | Dipeptide formation | nih.gov |

| Theanine (γ-glutamylethylamide) | Glutamic acid γ-methyl ester, Ethylamine | γ-Glutamyltranspeptidase (GGT) | Side-chain amide modification | researchgate.net |

| L-Glutamine diphenylmethyl ester | L-Glutamine, Diphenyldiazomethane | Naphthalene-2-sulphonic acid | Ester group modification | uoa.gr |

| L-Glutamyl hydrazide | L-Glutamic acid-γ-methyl ester | Hydrazine hydrate | Carboxyl group to hydrazide | google.com |

Synthesis of Nγ-Alkyl Derivatives of L-Glutamine

A versatile and straightforward method has been developed for the synthesis of Nγ-alkyl and Nγ,Nγ-dialkyl derivatives of L-glutamine, starting from L-glutamic acid. uoa.grnih.govgoogle.comresearchgate.net These derivatives are of significant interest as they have been shown to act as inhibitors for various glutamine-utilizing enzymes. uoa.grnih.gov

The general synthetic route commences with L-glutamic acid, which is first converted into the key intermediate, N-carbobenzyloxy-L-glutamic acid α-tert-butyl ester, through a multi-step process. researchgate.net The synthesis proceeds by activating the γ-carboxyl group of this protected glutamic acid derivative, followed by amidation with the desired primary or secondary amine to form the Nγ-alkylated product. The final step involves the removal of the protecting groups to yield the target Nγ-alkyl-L-glutamine derivative.

Table 1: Synthesis of Nγ-Alkyl L-Glutamine Derivatives - General Yields

| Derivative | Starting Material | Key Steps | Reported Yield Range |

|---|---|---|---|

| Nγ-Alkyl-L-Glutamine | L-Glutamic Acid | Protection, γ-Amidation, Deprotection | Moderate to Good |

This table provides a generalized overview of the yields based on the described synthetic strategies.

The success of synthesizing Nγ-alkyl derivatives of L-glutamine hinges on a robust protecting group strategy to ensure regioselectivity. The amino group and the α-carboxyl group of the L-glutamic acid starting material must be masked to allow for the selective modification of the γ-carboxyl group. researchgate.net

A commonly employed strategy involves the use of the benzyloxycarbonyl (Z or Cbz) group for the protection of the α-amino group and a tert-butyl ester for the protection of the α-carboxyl group. uoa.grresearchgate.net This specific combination results in the intermediate N-carbobenzyloxy-L-glutamic acid α-tert-butyl ester. researchgate.net The Z group is stable under the conditions required for the amidation of the γ-carboxyl group and can be removed later by hydrogenolysis. The tert-butyl ester provides steric hindrance that prevents the α-carboxyl group from reacting, and it can be cleaved under acidic conditions, often concurrently with the final deprotection steps. researchgate.net

Table 2: Protecting Groups in Nγ-Alkyl L-Glutamine Synthesis

| Functional Group | Protecting Group | Abbreviation | Key Features |

|---|---|---|---|

| α-Amino Group | Benzyloxycarbonyl | Z or Cbz | Stable to amidation conditions; removable by hydrogenolysis. |

Synthesis of N-Benzyl-L-Glutamine Methyl Ester Hydrochloride

The synthesis of N-Benzyl-L-glutamine methyl ester hydrochloride is a valuable process for creating intermediates used in pharmaceutical research. researchgate.netwikipedia.org While direct, detailed protocols are not abundant in primary literature, the synthesis can be approached through established methods of N-alkylation and esterification. A plausible route involves the selective N-benzylation of the α-amino group of L-glutamine, followed by esterification of the α-carboxylic acid.

The synthesis can commence with appropriately protected L-glutamine. For instance, the γ-amide can be protected, if necessary, while the α-amino group is reacted with benzyl (B1604629) bromide or a similar benzylating agent in the presence of a base. Following N-benzylation, the α-carboxylic acid is converted to its methyl ester. A common method for the esterification of amino acids is the use of methanol in the presence of an acid catalyst such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl). uoa.gr This reaction generates the methyl ester hydrochloride salt in situ. The final product, N-Benzyl-L-glutamine methyl ester hydrochloride, is typically a white crystalline powder. researchgate.net

Synthesis of Nδ-4,4'-Dimethoxydityl-L-Glutamine Methyl Ester Hydrochloride

The 4,4'-dimethoxydityl (or dimethoxytrityl, DMT) group is an acid-labile protecting group commonly used to protect the side-chain amide of glutamine in peptide synthesis. wikipedia.orgwustl.edunih.gov The synthesis of Nδ-4,4'-Dimethoxydityl-L-glutamine methyl ester hydrochloride involves the protection of the γ-amide nitrogen of L-glutamine with the DMT group, followed by esterification.

The introduction of the DMT group onto the primary amide of the glutamine side chain can be achieved by reacting L-glutamine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in a suitable solvent system, often in the presence of a non-nucleophilic base to neutralize the HCl generated. uoa.gruoa.gr This protection strategy is selective for the side-chain amide under controlled conditions. Once the Nδ-DMT-L-glutamine is formed, the α-carboxylic acid can be esterified to the methyl ester. As with other amino acid esterifications, reacting the protected glutamine derivative with methanol and an acid catalyst like thionyl chloride or gaseous HCl will yield the desired methyl ester hydrochloride salt. uoa.grnih.gov The bulky DMT group enhances the solubility of the derivative in organic solvents, which can facilitate subsequent synthetic steps. chemimpex.com

Synthesis of L-Glutamic Acid γ-Methyl Ester α-Amide Hydrochloride

L-Glutamic acid γ-methyl ester α-amide hydrochloride, also known as L-isoglutamine methyl ester hydrochloride, is an isomer of this compound. Its synthesis requires the selective formation of an amide at the α-carboxyl group while the γ-carboxyl group remains as a methyl ester. chemicalbook.comiosrjournals.orgchemimpex.com

A common strategy to achieve this selectivity is to start with a precursor where the α-carboxyl group is activated while the γ-carboxyl group is already in the desired ester form. One approach begins with N-protected L-glutamic acid γ-methyl ester. The N-protecting group, such as benzyloxycarbonyl (Cbz), is crucial. The free α-carboxylic acid of N-Cbz-L-glutamic acid γ-methyl ester can then be activated, for example, by forming a mixed anhydride (B1165640). chemicalbook.com This activated intermediate is then reacted with ammonia (B1221849) to form the α-amide. The final step involves the removal of the N-protecting group, typically by catalytic hydrogenolysis in the case of the Cbz group, which yields L-isoglutamine methyl ester. chemicalbook.com Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Synthesis of Boc-L-Glutamine Methyl Ester

The synthesis of N-tert-butoxycarbonyl (Boc)-L-glutamine methyl ester is a frequent requirement in solid-phase peptide synthesis. A convenient and efficient method for its preparation involves the direct esterification of Boc-L-glutamine. chembk.com

Alternatively, a one-pot synthesis starting from L-glutamine has been described. In this procedure, L-glutamine is suspended in methanol, and trimethylchlorosilane (TMSCl) is added. The TMSCl reacts with methanol in situ to generate hydrochloric acid, which catalyzes the esterification of the carboxylic acid. This method directly produces this compound. To obtain the Boc-protected version, a subsequent step is required where the this compound is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to introduce the Boc protecting group onto the α-amino function. The reaction progress can be monitored by thin-layer chromatography (TLC). chembk.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Nγ-Alkyl-L-glutamine | - |

| Nγ,Nγ-Dialkyl-L-glutamine | - |

| L-Glutamic acid | Glu |

| N-carbobenzyloxy-L-glutamic acid α-tert-butyl ester | Z-Glu-OtBu |

| Benzyloxycarbonyl | Z or Cbz |

| tert-Butyl ester | OtBu |

| N-Benzyl-L-glutamine methyl ester hydrochloride | Bzl-L-Gln-OMe·HCl |

| Thionyl chloride | SOCl₂ |

| Trimethylchlorosilane | TMSCl |

| Nδ-4,4'-Dimethoxydityl-L-glutamine methyl ester hydrochloride | Nδ-DMT-L-Gln-OMe·HCl |

| 4,4'-Dimethoxydityl | Dimethoxytrityl, DMT |

| 4,4'-Dimethoxytrityl chloride | DMT-Cl |

| L-Glutamic acid γ-methyl ester α-amide hydrochloride | L-Isoglutamine methyl ester hydrochloride |

| N-tert-Butoxycarbonyl-L-glutamine methyl ester | Boc-L-Gln-OMe |

| N-tert-Butoxycarbonyl | Boc |

| Di-tert-butyl dicarbonate | Boc₂O |

| Methanol | MeOH |

Multi-Step Synthesis Pathways

The synthesis of this compound, a crucial intermediate in organic and medicinal chemistry, is accomplished through several effective multi-step pathways. nih.gov These methods prioritize yield, purity, and compatibility with the sensitive functional groups of the amino acid.

A widely used and convenient method involves the direct esterification of L-glutamine using methanol in the presence of trimethylchlorosilane (TMSCl). nih.gov In this process, TMSCl reacts with methanol to generate hydrochloric acid (HCl) in situ. This acid protonates the carboxyl group of L-glutamine, activating it for nucleophilic attack by methanol to form the methyl ester. The reaction proceeds at room temperature and offers good to excellent yields, typically between 93-95%, after a straightforward workup involving rotary evaporation and recrystallization. nih.gov This approach is valued for its mild conditions and applicability to a wide range of natural, aromatic, and aliphatic amino acids. nih.gov

Another established pathway is the classic Fischer esterification, which employs a strong protic acid catalyst, such as sulfuric acid (H₂SO₄), in methanol. google.com L-glutamic acid is dissolved in methanol containing a catalytic amount of sulfuric acid and stirred to facilitate the esterification. google.com A key step in this process is the subsequent neutralization of the excess sulfuric acid, often achieved by adding barium hydroxide, which forms an insoluble precipitate of barium sulfate (BaSO₄) that can be easily filtered off. This method, while effective, requires careful control of neutralization to isolate the final hydrochloride salt.

The following table provides a comparative overview of these primary synthetic routes.

| Parameter | Trimethylchlorosilane (TMSCl) Method | Sulfuric Acid (H₂SO₄) Catalyzed Method |

| Primary Reagents | L-Glutamine, Methanol, Trimethylchlorosilane | L-Glutamine, Methanol, Sulfuric Acid |

| Reaction Conditions | Room temperature, 12-15 hours | 30°C, 1 hour |

| Workup Procedure | Rotary evaporation, recrystallization | Neutralization (e.g., with Ba(OH)₂), filtration, distillation, recrystallization |

| Reported Yield | Good to excellent (up to 95%) nih.gov | Moderate (60-65%) |

| Advantages | Mild conditions, high yield, simple workup nih.gov | Utilizes common and inexpensive reagents |

| Disadvantages | TMSCl is moisture-sensitive | Requires a separate neutralization step which can be complex |

Role of Protecting Groups in Peptide Synthesis

In peptide synthesis, the use of protecting groups is fundamental to ensure the specific and controlled formation of amide bonds. This compound itself is a protected form of L-glutamine, where the C-terminal carboxylic acid is masked as a methyl ester. This protection prevents the carboxyl group from participating in unwanted side reactions while the N-terminal amino group is coupled to another amino acid.

For sequential peptide chain elongation, the α-amino group of L-glutamine methyl ester must be temporarily protected. Several key protecting groups are employed for this purpose, each with specific conditions for its removal, a concept known as orthogonal protection strategy. rsc.org

Boc (tert-butyloxycarbonyl): This group is widely used and is stable under many reaction conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA). acs.org

Z (Carboxybenzyl) or Cbz: This group is typically removed by hydrogenolysis using a palladium-carbon catalyst, a method valued for its clean reaction profile with minimal side reactions. google.com

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group, Fmoc is central to many solid-phase peptide synthesis (SPPS) strategies. rsc.org It is removed using a weak base, such as piperidine, allowing the peptide chain to be built on a solid resin support. rsc.org

The methyl ester group on the C-terminus can also be selectively removed (hydrolyzed) to regenerate the carboxylic acid for further coupling reactions. More specialized protecting groups for the carboxyl function, such as diphenylmethyl (Dpm) and phenacyl (Pac), have also been developed for L-glutamine derivatives. uoa.gr The Dpm group can be cleaved by hydrogen chloride in non-polar solvents, while the phenacyl group can be removed by the action of sodium phenyl sulphide. uoa.gr This strategic use of different protecting groups allows for the precise and ordered assembly of complex peptides. google.comuoa.gr

| Protecting Group | Abbreviation | Group Protected | Common Cleavage Reagent(s) |

| tert-butyloxycarbonyl | Boc | α-Amino | Trifluoroacetic Acid (TFA) acs.org |

| 9-fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Piperidine rsc.org |

| Carboxybenzyl | Z or Cbz | α-Amino | H₂ / Palladium-Carbon google.com |

| Diphenylmethyl | Dpm | Carboxyl | HCl in non-polar solvent uoa.gr |

| Phenacyl | Pac | Carboxyl | Sodium Phenyl Sulphide, Hydrogenolysis uoa.gr |

| Allyl | Alloc/Allyl ester | Amino / Carboxyl | Pd(PPh₃)₄ rsc.org |

Synthesis of Cyclic Glutamine Analogues for Protease Inhibition

The modification of the glutamine structure to create cyclic analogues has proven to be a powerful strategy for developing potent enzyme inhibitors, particularly for viral proteases. acs.orgnih.gov These constrained analogues can bind effectively to the active sites of enzymes like the 3C-like protease (3CLpro) of coronaviruses, which recognizes substrates containing a glutamine residue. nih.govnih.gov

An improved and scalable synthetic route has been developed for (3S)-pyrrolid-2-one-3-yl-l-alanine, a key cyclic glutamine analogue intermediate used in antiviral agents. acs.org The synthesis starts with the commercially available N-Boc-L-glutamate dimethyl ester and proceeds through a multi-step sequence designed for high yield and purity. acs.org

The key steps in the synthesis are:

γ-Allylation: The process begins with the stereoselective allylation at the γ-carbon of Boc-L-glutamate dimethyl ester. acs.org

N-Protection: The amide nitrogen is further protected with a second Boc group to prevent undesired side reactions in subsequent steps. acs.org

Oxidative Cleavage: The allyl group is then subjected to oxidative cleavage using osmium tetroxide (OsO₄) and sodium periodate (B1199274) to form an aldehyde. acs.org

Oxime Formation: The resulting aldehyde is converted into an O-methyl oxime. acs.org

Reductive Cyclization: The final step involves a Raney Nickel-catalyzed hydrogenolysis, which simultaneously reduces the oxime to an amine and induces cyclization onto the adjacent methyl ester, forming the desired five-membered lactam ring of the pyrrolid-2-one structure. acs.org

| Step | Key Reagents | Intermediate Formed | Purpose |

| 1 | Boc-L-glutamate dimethyl ester, LiHMDS, Allyl bromide | γ-Allylated glutamate (B1630785) derivative | Introduces a carbon chain for later modification. acs.org |

| 2 | Di-tert-butyl dicarbonate | Bis-Boc protected intermediate | Protects the nitrogen to prevent side reactions during oxidation. acs.org |

| 3 | OsO₄, NaIO₄ | Aldehyde derivative | Converts the terminal alkene into a reactive aldehyde. acs.org |

| 4 | Methoxyamine hydrochloride | O-Methyl oxime intermediate | Converts the aldehyde into a stable oxime. acs.org |

| 5 | Raney Nickel, H₂ | (3S)-pyrrolid-2-one-3-yl-l-alanine derivative | Reduces the oxime and catalyzes intramolecular cyclization to form the lactam ring. acs.org |

Preparation of L-Iso-Glutamine Derivatives as Antitumor Agents

Derivatives of L-iso-glutamine, a structural isomer of L-glutamine, have been synthesized and investigated as potential antitumor agents. researchgate.net These compounds often function by inhibiting metalloenzymes like Aminopeptidase N (APN), which is overexpressed in several types of cancer and plays a role in tumor growth and angiogenesis. researchgate.netresearchgate.net

A common synthetic strategy for these derivatives involves the condensation of a protected glutamic acid anhydride with an amino acid methyl ester hydrochloride. researchgate.netresearchgate.net For instance, a series of novel L-iso-glutamine derivatives were prepared by first converting N-(3,4,5-trimethoxybenzoyl)-L-glutamic acid into its corresponding anhydride using acetic anhydride. researchgate.net This anhydride was then reacted with various L-amino acid methyl ester hydrochlorides in the presence of a base like triethylamine (Et₃N) in an anhydrous solvent such as dichloromethane (CH₂Cl₂). researchgate.net This reaction opens the anhydride ring and forms an amide bond, creating the L-iso-glutamine structure.

The resulting N-acyl-L-iso-glutamine derivatives have demonstrated potential as inhibitors of APN. researchgate.net Further structural modifications, such as cyclizing the L-iso-glutamine derivatives, have been explored to enhance their inhibitory activity against other enzymes like matrix metalloproteinase-2 (MMP-2), which is also implicated in cancer progression. researchgate.net The development of these derivatives highlights a key strategy in cancer therapy: targeting the metabolic pathways, such as glutamine metabolism, upon which cancer cells heavily rely. frontiersin.org

| Reactant 1 | Reactant 2 | Key Reaction | Resulting Derivative Class | Therapeutic Target |

| N-(3,4,5-trimethoxybenzoyl)-glutamic acid anhydride researchgate.net | L-amino acid methyl ester hydrochloride researchgate.net | Condensation / Amide bond formation | N-acyl-L-iso-glutamine derivatives | Aminopeptidase N (APN) researchgate.netresearchgate.net |

| Phthaloyl-L-glutamic anhydride google.com | Ammonia | Amidation | Phthaloyl-L-glutamine | Intermediate for L-glutamine synthesis google.com |

Biochemical and Biological Research Applications of L Glutamine Methyl Ester Hydrochloride

Role in Cell Culture Media and Metabolic Studies

L-Glutamine is an essential amino acid for the in vitro cultivation of mammalian cells, serving as a primary energy source and a nitrogen donor for the synthesis of vital biomolecules. thermofisher.commpbio.comhimedialabs.com However, L-glutamine is unstable in liquid culture media, degrading into pyroglutamate and ammonia (B1221849), the latter of which can be toxic to cells. himedialabs.com This instability has led researchers to explore more stable derivatives, such as L-Glutamine methyl ester hydrochloride, for specific research applications.

Nutrient Provision for Cell Proliferation and Maintenance

In cell culture, L-glutamine is critical for the synthesis of proteins and nucleotides, which are fundamental for cell growth and division. thermofisher.com It also plays a crucial role in maintaining the redox balance within cells through its contribution to the synthesis of the antioxidant glutathione. thermofisher.com For rapidly dividing cells, including those used in biomanufacturing and tissue engineering, L-glutamine is a primary energy source, supporting robust proliferation and maintaining cell viability. thermofisher.comsigmaaldrich.com

While this compound can serve as a source of glutamine, its primary utility is not as a direct, more stable substitute like dipeptides (e.g., L-alanyl-L-glutamine). nih.govthermofisher.com Instead, its application in this context is more nuanced, often related to the controlled delivery of glutamine or the study of transport mechanisms across the cell membrane. The ester group can facilitate its passage into the cell, where it is then hydrolyzed by intracellular esterases to release L-glutamine. This mechanism allows for a more controlled intracellular release, which can be advantageous in specific experimental setups designed to study the precise metabolic effects of glutamine.

Investigation of Amino Acid Metabolism and Cellular Functions

This compound is a valuable tool for investigating the intricate pathways of amino acid metabolism. By providing a modified version of glutamine, researchers can trace its uptake, conversion, and incorporation into various cellular components. Glutamine itself is a precursor for the synthesis of other amino acids, such as glutamate (B1630785), and is central to the nitrogen balance within cells. himedialabs.comnih.gov

The use of the methyl ester derivative allows for the study of specific cellular functions related to glutamine metabolism under conditions where the extracellular concentration can be precisely controlled and its degradation minimized. For example, it can be used to study how glutamine availability impacts signaling pathways, such as the activation of extracellular signal-regulated kinases (ERKs) and c-Jun N-terminal kinases (JNK), which are involved in cell proliferation and repair. nih.gov This allows for a clearer understanding of how glutamine supports cellular homeostasis and responds to metabolic stress.

Enzyme Inhibition Studies

The structural similarity of this compound to L-glutamine allows it to interact with enzymes that use glutamine as a substrate. This interaction can lead to the inhibition of these enzymes, making it a useful compound for studying their function and role in metabolic pathways.

Inhibition of Glutamine Metabolism Enzymes

This compound has been investigated as an inhibitor of key enzymes involved in glutamine catabolism. By blocking these enzymes, researchers can study the downstream effects of reduced glutamine metabolism on cellular processes.

Glutaminase (B10826351) is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia. nih.gov This reaction is a critical step in cellular energy production and nitrogen metabolism. This compound can act as a competitive inhibitor of glutaminase, binding to the active site of the enzyme and preventing the binding of L-glutamine. This inhibition reduces the production of glutamate, which can have significant effects on the Krebs cycle and the synthesis of neurotransmitters in certain cell types.

The inhibitory activity of this compound on glutaminase is a key aspect of its use in metabolic research. By modulating glutaminase activity, researchers can explore the role of glutaminolysis in various physiological and pathological states.

γ-Glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a crucial role in glutathione metabolism and the transport of amino acids into the cell. It catalyzes the transfer of the γ-glutamyl moiety from γ-glutamyl compounds, such as glutathione, to an acceptor. This compound can inhibit GGT activity by acting as a γ-glutamyl acceptor, thereby competing with other substrates and disrupting the normal function of the enzyme.

This inhibition can lead to alterations in the cellular redox state and amino acid homeostasis. The ability of this compound to inhibit GGT makes it a useful tool for studying the role of this enzyme in drug metabolism and cellular antioxidant defense mechanisms.

Glucosamine-6-Phosphate Synthase Inhibition

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a crucial enzyme that catalyzes the first step of the hexosamine biosynthesis pathway. nih.gov This pathway is responsible for the production of UDP-N-acetylglucosamine, a vital precursor for the glycosylation of proteins and lipids. The enzyme utilizes L-glutamine as a substrate to convert fructose-6-phosphate into glucosamine-6-phosphate. nih.govtandfonline.com

Due to its structural similarity to L-glutamine, this compound is investigated as a potential inhibitor of GlcN-6-P synthase. Glutamine analogues can act as antimetabolites, competing with the natural substrate for the enzyme's active site. nih.gov The inhibition of GlcN-6-P synthase can disrupt processes that depend on the hexosamine pathway. In fungal cells, for instance, this inhibition can lead to cell lysis, making the enzyme a target for antifungal agents. tandfonline.com While temporary inhibition in mammalian cells is not typically lethal due to rapid gene turnover, the enzyme remains a significant subject of study. tandfonline.com Research has explored various glutamine analogues, such as N³-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid (FMDP), which have been shown to be potent and selective inactivators of this enzyme. tandfonline.com

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive Inhibition)

Kinetic analysis is employed to characterize the mechanism by which compounds like this compound inhibit enzymes. As a glutamine analogue, it is often expected to act as a competitive inhibitor for enzymes that use glutamine as a substrate.

In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, the same site that the substrate would normally bind to. This prevents the substrate from binding and the reaction from proceeding. The inhibition can be overcome by increasing the concentration of the substrate.

Kinetic studies measure reaction rates at various substrate and inhibitor concentrations. The data is often analyzed using models like the Michaelis-Menten equation and visualized with Lineweaver-Burk plots. researchgate.net These analyses allow for the determination of key parameters:

Michaelis Constant (Km): The substrate concentration at which the reaction rate is half of its maximum. In competitive inhibition, the apparent Km increases.

Maximum Velocity (Vmax): The maximum rate of the reaction. In competitive inhibition, Vmax remains unchanged.

Inhibition Constant (Ki): A measure of the inhibitor's potency; it represents the concentration of inhibitor required to produce half-maximum inhibition. nih.gov

Such kinetic analyses are fundamental in drug discovery and biochemical research to understand how effectively and by what mechanism a compound like this compound can modulate enzyme activity.

Impact on Purine Nucleotide Biosynthesis Enzymes

The de novo synthesis of purine nucleotides is a fundamental process for cell proliferation, providing the building blocks for DNA and RNA. L-glutamine plays a critical role in this pathway, acting as a nitrogen donor in several key enzymatic steps. nih.govencyclopedia.pub Specifically, glutamine is a required substrate for at least three enzymes in the purine synthesis pathway. nih.gov

By acting as a glutamine antagonist, this compound can disrupt this vital process. Its interference can lead to a reduction in the synthesis of purine nucleotides, thereby impeding DNA and RNA production. This has significant consequences for highly proliferating cells, which have a high demand for nucleotides. nih.gov The depletion of the nucleotide pool can induce cell cycle arrest and cytotoxicity, an effect that is exploited in certain cancer therapies. nih.gov For example, the anticancer drug asparaginase works in part by depleting glutamine, which in turn inhibits nucleotide synthesis in malignant lymphoblasts. nih.gov

Antitumor Activity Research

The metabolic reprogramming of cancer cells is a well-established hallmark of cancer. nih.gov Many tumor cells exhibit a high rate of glutamine consumption, a phenomenon often referred to as "glutamine addiction." researchgate.net They use glutamine not only for energy production by replenishing the tricarboxylic acid (TCA) cycle but also as a primary source of nitrogen and carbon for the synthesis of nucleotides, amino acids, and lipids. nih.govnih.gov This dependency makes glutamine metabolism a promising target for cancer therapy. mdpi.comnih.gov this compound, as a glutamine analogue, is studied for its potential to exploit this vulnerability.

Modulation of Cancer Cell Metabolism

Inhibiting glutamine utilization with analogues like this compound can profoundly modulate the metabolic landscape of cancer cells. nih.gov By competing with glutamine, these compounds can disrupt several key metabolic functions:

Energy Production: They can inhibit the entry of glutamine-derived carbon into the TCA cycle, a process known as glutaminolysis, thereby limiting the cell's energy (ATP) production. mdpi.com

Macromolecule Synthesis: The synthesis of nucleotides and other amino acids, which relies on glutamine as a precursor, is hindered. encyclopedia.pubnih.gov

Redox Homeostasis: Glutamine is a precursor for the synthesis of glutathione, a major cellular antioxidant. mdpi.com Disrupting glutamine metabolism can lead to increased levels of reactive oxygen species (ROS) and oxidative stress, which can trigger cell death. nih.gov

Acid Resistance: Some cancer cells use the ammonia produced from glutamine metabolism to counteract the acidic tumor microenvironment. researchgate.net Inhibition of this process can compromise the cancer cells' ability to survive under acidic conditions. researchgate.net

| Metabolic Pathway | Role of Glutamine | Effect of Inhibition by Analogues |

|---|---|---|

| Tricarboxylic Acid (TCA) Cycle | Provides carbon for anaplerosis (replenishment of cycle intermediates). | Reduced energy (ATP) production and biosynthetic precursors. |

| Nucleotide Synthesis | Donates nitrogen for purine and pyrimidine rings. | Impaired DNA and RNA synthesis, leading to cell cycle arrest. |

| Amino Acid Synthesis | Acts as a precursor for other non-essential amino acids. | Disruption of protein synthesis. |

| Redox Balance | Precursor for glutathione (GSH), a key antioxidant. | Increased oxidative stress and potential for apoptosis. |

Cytotoxicity Studies in Cancer Cell Lines

The metabolic disruptions caused by glutamine antagonism can lead to cell death. nih.gov Cytotoxicity studies are performed on various cancer cell lines in vitro to evaluate the efficacy of compounds like this compound. These studies have shown that depriving cancer cells of glutamine or inhibiting its metabolism can induce apoptosis (programmed cell death). mdpi.com

The sensitivity of cancer cells to glutamine inhibition often correlates with their level of dependence on glutamine metabolism. For example, some triple-negative breast cancer cell lines are highly glutaminolytic and show increased sensitivity to glutaminase inhibitors. nih.govresearchgate.net Studies have demonstrated that glutamine deprivation can eliminate over 99% of proliferating cells in certain breast cancer lines. researchgate.net The cytotoxic effects are measured using various assays that assess cell viability, proliferation, and apoptosis.

Preclinical Efficacy in Tumor Xenograft Models

Following promising in vitro results, the antitumor activity of glutamine metabolism inhibitors is evaluated in vivo using preclinical models, such as tumor xenografts. In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. nih.gov

These studies assess the ability of the compound to inhibit tumor growth and metastasis. researchgate.net For example, research on pharmacological inhibitors of the glutamine transporter ASCT2 has demonstrated significant antitumor efficacy in preclinical models of pancreatic cancer. mdanderson.org Similarly, studies using patient-derived xenograft (PDX) models of colorectal cancer are used to evaluate treatments targeting glutamine metabolism. mdanderson.org

Key findings from these preclinical models often include:

Reduced tumor volume and weight.

Inhibition of metastatic spread. researchgate.net

Changes in tumor metabolism, which can be monitored using advanced imaging techniques like Positron Emission Tomography (PET) with radiolabeled glutamine. nih.govmdanderson.org

| Model System | Cancer Type | Inhibitor Target | Observed Outcome | Reference |

|---|---|---|---|---|

| Mouse Xenograft | Breast Cancer | Glutaminase (GLS) | Characterization of glutamine metabolism and metabolite retention. | nih.gov |

| Patient-Derived Xenograft (PDX) | Colorectal Cancer | ASCT2 Transporter, Glutaminase (GLS) | Evaluation of combination therapies and imaging of treatment response. | mdanderson.org |

| Genetically Engineered Mouse Model | Pancreatic Cancer | ASCT2 Transporter | Inhibition of glutaminolysis, reduced levels of key metabolites, and less advanced tumors. | mdanderson.org |

Development of L-Iso-Glutamine Derivatives as Antitumor Agents

This compound serves as a crucial starting material in the synthesis of various derivatives, including those of L-isoglutamine, which have been investigated for their potential as antitumor agents. L-isoglutamine is a gamma amino acid derived from glutamic acid. wikipedia.org Research has explored the synthesis of N,N'-disubstituted L-isoglutamine derivatives as potential chemotherapeutic agents. nih.gov One study focused on a series of seven such derivatives, which were evaluated for their antitumor activity in tissue culture using HBL-100 breast carcinoma cells. nih.gov

The findings from this research indicated that specific structural features are important for the antineoplastic activity of these compounds. Notably, the presence of lipophilic groups on both the amine and amide nitrogen of the isoglutamine structure was found to be a key factor for good antitumor activity. nih.gov Furthermore, the activity was observed to increase when a phenyl group in the side chain was positioned at least two carbon atoms away from the amide nitrogen. nih.gov One of the synthesized derivatives, N alpha-(phenylacetylamino)-gamma-(4-amino-N-benzyl-piperidinyl)-L-glutamyl amide, demonstrated the most promising anticancer activity with no significant acute toxicity observed in mice. nih.gov

Table 1: Antitumor Activity of L-Iso-Glutamine Derivatives

| Derivative | Key Structural Features | Antitumor Activity Finding |

|---|---|---|

| N,N'-disubstituted L-isoglutamine derivatives | Lipophilic groups on both amine and amide nitrogen | Considered important for good antineoplastic activity. nih.gov |

| N alpha-(phenylacetylamino)-gamma-(4-amino-N-benzyl-piperidinyl)-L-glutamyl amide | Phenyl group at a distance from the amide nitrogen | Showed the best anticancer activity in the tested series. nih.gov |

Neuroprotective Effects and Neurological Disorder Research

L-Glutamine, the parent molecule of this compound, plays a significant role in the central nervous system (CNS), where it is involved in numerous metabolic pathways. epa.govresearchgate.net Its primary function in the brain is to act as a precursor for the neurotransmitter amino acids glutamate (excitatory) and γ-amino butyric acid (GABA) (inhibitory). epa.govresearchgate.net The neuroprotective potential of glutamine and its derivatives is an active area of research, particularly in the context of neurodegenerative diseases.

Support for Neuronal Survival and Function

Maintaining optimal concentrations and a proper ratio of glutamine to glutamate in nerve tissue is critical for the normal functioning of the nervous system and is necessary for the viability of both neurons and astrocytes. nih.govresearchgate.net Glutamine has been shown to have neuroprotective effects in various stress-induced scenarios. For instance, studies have demonstrated that glutamine can protect cultured neuronal cells against the amyloid peptide, Aβ, which is implicated in Alzheimer's disease. nih.gov Dietary supplementation with glutamine has been found to reduce inflammation-induced neuronal cell cycle activation and tau phosphorylation in mouse models of familial Alzheimer's disease. nih.gov Furthermore, glutamine is considered a neuroprotectant against DNA damage and H2O2-induced stress. nih.gov

Potential for Enhanced Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) tightly regulates the passage of substances from the bloodstream into the brain's extracellular fluid. While glutamate does not readily cross the BBB, specific transport systems are in place to manage the flux of amino acids, including glutamine. mdpi.comresearchgate.netresearchgate.net The SLC7A5/LAT1 amino acid transporter, expressed at the BBB, plays a key role in controlling the homeostasis of brain interstitial fluid glutamine. nih.gov Research has shown that glutamate can induce an increase in BBB permeability through the activation of N-methyl-D-aspartate (NMDA) receptors. nih.gov This suggests that modulating glutamatergic pathways could influence the delivery of therapeutic agents to the brain. The esterification of L-glutamine to form this compound could potentially alter its lipophilicity and transport characteristics, a strategy often employed in drug development to enhance BBB penetration, although specific studies on this compound's direct impact on BBB permeability are not detailed in the provided search results.

Studies Related to Neurotransmission and Metabolic Pathways

Glutamine is central to the glutamate-glutamine cycle, a critical process for replenishing neurotransmitter pools. epa.govresearchgate.netnih.gov In this cycle, glutamate released into the synaptic cleft is taken up by astrocytes and converted to glutamine by glutamine synthetase. epa.govresearchgate.net This newly synthesized glutamine is then transported to neurons, where it is converted back to glutamate by phosphate-activated glutaminase, thus completing the cycle and ensuring a continuous supply of the neurotransmitter. epa.govresearchgate.netnih.gov Disturbances in glutamine metabolism and transport can lead to alterations in glutamatergic or GABAergic transmission, which are associated with various pathological conditions of the brain. epa.gov Glutamine also participates in other metabolic pathways, including energy production and ammonia detoxification. nih.gov It can be converted to alpha-ketoglutarate, an intermediate in the Krebs cycle, providing an energy source for cells. nih.govbosterbio.com

Table 2: Role of Glutamine in Neurological Processes

| Process | Description | Key Molecules Involved |

|---|---|---|

| Neurotransmission | Precursor for excitatory (glutamate) and inhibitory (GABA) neurotransmitters. epa.govresearchgate.net | Glutamate, GABA, Glutamine Synthetase, Phosphate-activated glutaminase. epa.govresearchgate.net |

| Neuronal Survival | Protects against Aβ peptide toxicity, DNA damage, and oxidative stress. nih.gov | Glutamine. nih.gov |

| Metabolic Pathways | Energy production via the Krebs cycle and ammonia detoxification. nih.govbosterbio.com | Alpha-ketoglutarate. bosterbio.com |

Peptide Synthesis and Protein Modification

Amino acid methyl esters, including this compound, are valuable intermediates in the field of organic and medicinal chemistry, particularly in the synthesis of peptides. nih.gov The esterification of the carboxylic acid group of an amino acid is a common strategy to protect it during peptide bond formation.

Precursor for Peptide Bond Formation in Synthetic Chemistry

This compound serves as a precursor in peptide synthesis by providing a protected form of L-glutamine. The methyl ester group temporarily blocks the carboxyl function, allowing the amino group to react with the activated carboxyl group of another amino acid to form a peptide bond. nih.gov This "active ester" method is a fundamental strategy in peptide synthesis. google.com After the peptide bond is formed, the methyl ester protecting group can be selectively removed, typically through hydrolysis, to reveal the free carboxylic acid for further chain elongation or to yield the final peptide. uoa.gr The use of amino acid methyl ester hydrochlorides is advantageous due to their stability and ease of handling. A general method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane, offering good to excellent yields under mild conditions. nih.gov

Application in Site-Specific Protein Modifications

This compound serves as a valuable chemical tool in the intricate field of protein engineering and modification. Its primary utility lies in its role as a protected derivative of L-glutamine, which facilitates specific chemical reactions in research settings. The modification of proteins at specific sites is crucial for understanding protein function, creating novel protein constructs, and developing protein-based therapeutics.

In the context of site-specific modifications, glutamine residues are significant targets. Enzymes like transglutaminases can catalyze acyl transfer reactions at the γ-carboxamide group of protein-bound glutamine residues. nih.gov This allows for the attachment of various molecules, such as polyethylene glycol (PEG), to enhance the therapeutic properties of proteins. nih.gov While direct incorporation of this compound into proteins is not a standard biological process, it is employed in chemical strategies designed to study and replicate such modifications.

Researchers can utilize derivatives like this compound in methodologies that aim to install modified or non-natural amino acids at specific locations within a protein's primary sequence. coledeforest.com This is often achieved through techniques like genetic code expansion, where an orthogonal tRNA/synthetase pair is engineered to recognize a specific codon and incorporate a non-natural amino acid during ribosomal translation. coledeforest.com The methyl ester group can act as a protecting group for the carboxyl function of glutamine, allowing chemists to perform modifications on the amino group or side chain that would otherwise be difficult with native glutamine. This protected form is instrumental in synthesizing unique amino acid analogs that can then be used to probe protein structure and function.

| Research Area | Application of Glutamine Derivatives | Purpose |

| Enzymatic Labeling | Substrate for enzymes like transglutaminase | Attaching labels, drugs, or polymers (PEGylation) to specific glutamine residues. nih.gov |

| Protein Engineering | Precursor for non-natural amino acids | Incorporation into proteins to introduce novel chemical functionalities. coledeforest.com |

| Methylation Studies | Chemical synthesis of methylated glutamine analogs | Investigating the role of post-translational glutamine methylation in regulating transcription and translation. nih.gov |

Development of Peptide-Based Therapeutics

Amino acid methyl esters are recognized as critical intermediates in the synthesis of peptides. nih.gov this compound plays a significant role in the construction of peptide-based therapeutics, which are compounds designed to mimic or modulate natural peptide signals in the body with high specificity. swolverine.com

The synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), involves the sequential addition of amino acids to a growing peptide chain. swolverine.com In this process, the carboxylic acid group of the incoming amino acid must be protected to prevent unwanted side reactions, such as self-polymerization. Esterification of the carboxylic acid group to form a methyl ester is a common and effective protection strategy. nih.gov

By using this compound, the carboxyl group is masked, allowing its amino group to form a peptide bond with the preceding amino acid in the sequence. After the coupling reaction, the methyl ester can be removed (deprotected) under specific conditions to allow the formation of the next peptide bond. This controlled approach is fundamental to building the precise amino acid sequences required for a peptide drug's biological activity. swolverine.com Furthermore, enzymatic methods have been developed to synthesize specific dipeptides, such as L-alanyl-L-glutamine, using amino acid methyl esters as substrates, highlighting their utility in creating these important therapeutic and nutritional molecules. nih.govresearchgate.net

Drug Discovery and Pharmaceutical Development

This compound is a versatile compound utilized in various stages of drug discovery and pharmaceutical development. sigmaaldrich.comsigmaaldrich.com Its applications range from serving as a foundational chemical building block to being a tool for investigating complex biological systems targeted by new therapies.

Intermediate in Drug Synthesis

As a protected form of the amino acid L-glutamine, this compound is an important intermediate in medicinal chemistry and organic synthesis. nih.gov The synthesis of complex pharmaceutical compounds often requires a multi-step process where different functional groups on a molecule are selectively modified. The methyl ester group serves to protect the carboxylic acid of glutamine, preventing it from reacting while other chemical transformations are carried out on other parts of the molecule.

This strategy is evident in various synthetic pathways. For example, in the synthesis of L-glutamine itself or its derivatives, esterification is a key step to control reactivity. google.comgoogle.com This compound is also used in the synthesis of L-iso-glutamine derivatives, which have been investigated as potential inhibitors of aminopeptidase N (APN), an enzyme implicated in several pathological conditions, including cancer. researchgate.net The use of this compound allows for the precise construction of the final drug molecule, ensuring that the glutamine structure is incorporated correctly.

| Synthesis Step | Role of this compound | Example Application |

| Protection | Masks the carboxylic acid group. | Prevents unwanted side reactions during multi-step synthesis of complex molecules. nih.gov |

| Coupling | Allows the amino group to react selectively. | Used in the formation of peptide bonds or attachment to other molecular scaffolds. researchgate.net |

| Deprotection | The methyl ester is removed. | Regenerates the carboxylic acid at the desired stage of the synthesis. |

Targeting Metabolic Disorders in Pharmaceutical Development

Glutamine metabolism is a critical area of research in pharmaceutical development, particularly for metabolic disorders and cancer. nih.gov Cancer cells, for instance, often exhibit a high demand for glutamine to support their rapid proliferation and survival. nih.gov This "glutamine addiction" makes the metabolic pathways involving glutamine attractive targets for therapeutic intervention. nih.govresearchgate.net

This compound serves as a crucial research tool in this context. While not a therapeutic agent itself for these disorders, it is used to synthesize molecules that can probe or inhibit glutamine-dependent pathways. For example, it can be a starting material for creating analogs or inhibitors that target glutaminase, the enzyme that converts glutamine to glutamate, or that block glutamine transporters on the cell surface. researchgate.net By studying how these synthesized compounds, derived from this compound, affect cellular bioenergetics and redox balance, researchers can identify and validate new drug targets for treating various diseases. nih.gov

Applications in Developing Advanced Biomaterials

Amino acid methyl esters, including this compound, are used in the creation of advanced polymer materials. nih.gov Biomaterials derived from amino acids are of great interest due to their potential biocompatibility and biodegradability. These materials are used in a wide range of biomedical applications, such as tissue engineering, controlled drug delivery systems, and hydrogels.

The incorporation of L-glutamine units into a polymer backbone, facilitated by the use of its methyl ester derivative during synthesis, can impart specific properties to the resulting biomaterial. The amide side chain of glutamine can participate in hydrogen bonding, which can influence the material's physical properties, such as swelling behavior and mechanical strength. It also provides a potential site for further chemical functionalization, allowing for the attachment of bioactive molecules or cross-linking agents to create more complex and functional biomaterials.

Research on Amino Acid Transport Mechanisms and Enzyme Interactions in Drug Discovery

Understanding how amino acids are transported into and out of cells is fundamental to drug discovery. Numerous membrane transporters are responsible for managing glutamine levels in the body, and these transporters can also interact with drugs, affecting their absorption and delivery. frontiersin.orgnih.gov Several of these transporters, such as SLC1A5 and ASCT2, are overexpressed in certain diseases and are considered important pharmacological targets. researchgate.netnih.gov

This compound is a valuable probe for studying the function and specificity of these transporters and related enzymes. By comparing the interaction of the esterified form of glutamine with that of native L-glutamine, researchers can elucidate the structural requirements for substrate binding and transport. frontiersin.org This knowledge is critical for designing drugs that can either specifically target these transporters to modulate cellular glutamine levels or use them as a "gateway" to deliver therapeutic agents into cells. This approach, known as a prodrug strategy, can enhance the efficacy and targeting of pharmaceuticals. nih.gov

Prodrug Strategies and Targeted Delivery Systems Utilizing L Glutamine Methyl Ester Hydrochloride

L-Glutamine Methyl Ester Hydrochloride as a Precursor in Prodrug Synthesis

This compound, a derivative of the essential amino acid L-glutamine, serves as a valuable building block and intermediate in the synthesis of more complex bioactive molecules and pharmaceuticals. chemimpex.comgoogle.com Its chemical structure, featuring a protected carboxylic acid group (as a methyl ester) and a free amino group, makes it a versatile precursor for creating peptide bonds in synthetic chemistry.

In the context of prodrug development, this compound is particularly useful. The esterification of L-glutamine to form the methyl ester hydrochloride provides a more stable form of the amino acid, which can be crucial during multi-step synthetic processes where the parent amino acid might degrade. Researchers utilize this compound to attach a glutamine moiety to a parent drug molecule. This process is foundational to creating amino acid ester prodrugs designed to improve the therapeutic profile of various agents. chemimpex.comnih.gov The synthesis often involves creating an ester linkage between the drug and the glutamine precursor, a strategy employed to enhance properties like solubility and membrane transport. nih.govgoogle.com

Enhancing Bioavailability and Efficacy through Esterification

Esterification is a widely employed prodrug strategy to overcome poor physicochemical properties of a parent drug, such as low water solubility or instability. scirp.orgmdpi.com By converting a carboxylic acid group on a drug to an ester, or by attaching an amino acid ester to a drug, its lipophilicity can be increased. scirp.org This modification can lead to improved absorption and bioavailability. tandfonline.com

The use of amino acid esters, such as L-glutamine methyl ester, offers several advantages. Attaching an amino acid promoiety can significantly improve the water solubility of a lipophilic parent drug, a critical factor for oral and parenteral formulations. nih.govmdpi.com Furthermore, the resulting amino acid ester prodrugs can be designed to be recognized by specific nutrient transporters in the body, leading to targeted delivery and enhanced cellular uptake. nih.govscirp.org Once absorbed, these ester prodrugs are designed to be hydrolyzed by endogenous esterase enzymes, releasing the active parent drug at the desired site of action. scirp.org This enzymatic conversion is a critical step, and the stability of the ester bond is a key consideration in prodrug design to ensure the drug is released effectively in vivo. nih.govnih.gov

Amino Acid Ester Prodrugs for Improved Pharmacokinetic Properties

The modification of drugs into amino acid ester prodrugs is a proven method for enhancing their pharmacokinetic properties, including absorption, distribution, and metabolic stability. tandfonline.comresearchgate.net This approach has led to successfully marketed drugs, such as valacyclovir (B1662844), the L-valyl ester prodrug of acyclovir (B1169), which exhibits significantly improved oral bioavailability compared to its parent drug. mdpi.comnih.gov

The success of this strategy lies in the ability of the amino acid promoiety to alter the drug's physical and chemical characteristics favorably. For instance, the introduction of an amino acid can increase a drug's half-life by protecting it from rapid metabolism. nih.gov Studies have shown that different amino acid esters can have varying degrees of stability in plasma and other tissues, allowing for the fine-tuning of a prodrug's release profile. nih.govnih.govnih.gov The goal is to create a prodrug that is stable enough to reach its target but is then rapidly and completely converted to the active drug to exert its therapeutic effect. tandfonline.com

Table 1: In Vitro Stability of Various Amino Acid Ester Prodrugs This table presents data on the stability of different amino acid ester prodrugs in various biological media, illustrating how the choice of amino acid affects the prodrug's half-life.

| Prodrug | Parent Drug | Biological Medium | Half-life (t1/2) | Source |

|---|---|---|---|---|

| L-Alanine-ACV (AACV) | Acyclovir (ACV) | Caco-2 Homogenate | 1.15 hrs | nih.gov |

| L-Serine-ACV (SACV) | Acyclovir (ACV) | Caco-2 Homogenate | 6.1 hrs | nih.gov |

| L-Valine-ACV (VACV) | Acyclovir (ACV) | Plasma | 226 ± 67 hrs | nih.gov |

| Glycine Ester Prodrug | NNRTI Compound 3 | Rat Liver Microsomes | 3.90 min | nih.gov |